2,5-Dimethylthiophene-3-sulfonyl chloride is characterized by the molecular formula C₆H₇ClO₂S and a molecular weight of approximately 210.702 g/mol. It features a thiophene ring substituted at the 2 and 5 positions with methyl groups and at the 3 position with a sulfonyl chloride group. This compound is classified as a hazardous material and requires careful handling due to its reactive nature .
The synthesis of 2,5-dimethylthiophene-3-sulfonyl chloride typically involves multi-step processes. One common method includes the chlorosulfonation of 2,5-dimethylthiophene using chlorosulfonic acid or sulfur trioxide followed by chlorination. The general reaction pathway can be summarized as follows:
2,5-Dimethylthiophene-3-sulfonyl chloride finds utility primarily in:
Interaction studies involving 2,5-dimethylthiophene-3-sulfonyl chloride primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that it can effectively react with amines to form sulfonamides under mild conditions. Additionally, its interactions in palladium-catalyzed reactions have been extensively studied to optimize yields and selectivity in synthesizing complex organic structures .
Several compounds share structural features with 2,5-dimethylthiophene-3-sulfonyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Methylthiophene-3-sulfonyl chloride | Methyl substitution at position 2 | Less steric hindrance compared to dimethyl derivative |
3-Thiophenesulfonic acid | Sulfonic acid instead of chloride | More polar and water-soluble |
4-Methylthiophenesulfonyl chloride | Methyl substitution at position 4 | Different regioselectivity in reactions |
The presence of two methyl groups at positions 2 and 5 in 2,5-dimethylthiophene-3-sulfonyl chloride enhances its steric bulk compared to other thiophenes, which can influence its reactivity and selectivity in
The compound is systematically named 2,5-dimethylthiophene-3-sulfonyl chloride, reflecting its parent structure (thiophene), substituents (methyl groups at positions 2 and 5), and functional group (sulfonyl chloride at position 3). The IUPAC naming conventions prioritize substituent numbering based on the thiophene ring’s heteroatom (sulfur at position 1), ensuring positional accuracy.
Key Identifiers | Values |
---|---|
CAS Number | 97272-04-3 |
Molecular Formula | C₆H₇ClO₂S₂ |
Molecular Weight | 210.7 g/mol |
SMILES | CC1=CC(=C(S1)C)S(=O)(=O)Cl |
InChI Key | CMTPCYKEUFDVAU-UHFFFAOYSA-N |
The structure comprises a thiophene ring (five-membered aromatic heterocycle) with two methyl groups at the 2- and 5-positions and a sulfonyl chloride group at the 3-position. The sulfonyl chloride moiety features a tetrahedral sulfur atom bonded to two oxygen atoms (double bonds) and a chlorine atom (single bond). The methyl groups are in a trans configuration relative to the sulfonyl chloride due to steric and electronic effects.
Key Bonding Features:
While explicit spectral data for this compound is limited in public sources, its functional groups dictate predictable absorption patterns:
No crystallographic data is publicly available for this compound. However, related sulfonyl chlorides exhibit:
Corrosive